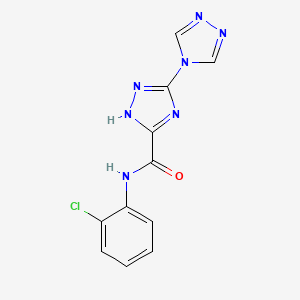
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide, also known as CTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide may exert its effects by inhibiting the activity of enzymes involved in various biological processes. For example, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of acid-base balance and neurotransmitter activity, respectively.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. In medicinal chemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antitumor activity. In biochemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase. In agriculture, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit herbicidal activity against various weeds.
実験室実験の利点と制限
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has also been extensively studied, and its properties and effects are well documented. However, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide also has some limitations for lab experiments. It is highly toxic and must be handled with care. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide is also relatively expensive, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide. In medicinal chemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be further investigated for its potential applications in cancer treatment and the treatment of bacterial and fungal infections. In biochemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be studied further to understand its mechanism of action and potential applications in the regulation of acid-base balance and neurotransmitter activity. In agriculture, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be studied further to develop more effective herbicides for weed control in crops.
Conclusion
In conclusion, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and agriculture. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide, including its potential applications in cancer treatment, the regulation of acid-base balance and neurotransmitter activity, and the development of more effective herbicides for weed control in crops.
合成法
The synthesis of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide involves the reaction of 2-chlorobenzaldehyde with 4-amino-1,2,4-triazole in the presence of acetic acid and ethanol. The resulting product is then treated with acetic anhydride to yield N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide. The synthesis method has been optimized to produce high yields of N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide with high purity.
科学的研究の応用
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit antitumor, antifungal, and antibacterial activities. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
In biochemistry, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
In agriculture, N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide has been found to exhibit herbicidal activity against various weeds. It has been suggested that N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide could be used as a potential herbicide to control weed growth in crops.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN7O/c12-7-3-1-2-4-8(7)15-10(20)9-16-11(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIAVRYEEFDVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=NN2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
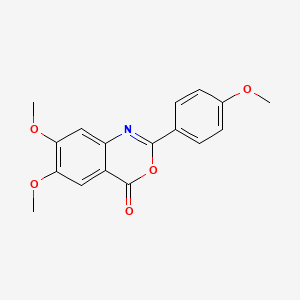
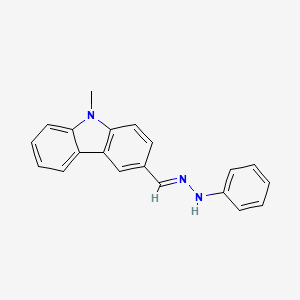
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)
![4-{[(4-carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5756477.png)
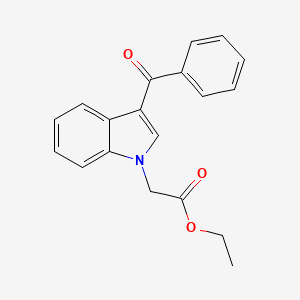
![ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5756484.png)
![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)
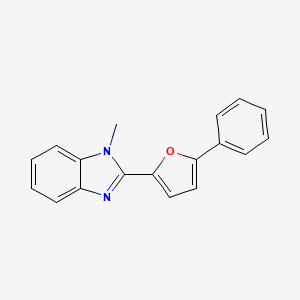
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5756500.png)

![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)